

Experimental protocol for Suzuki coupling with 2,6-Dimethylbiphenyl-4-ol

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Compound of Interest

Compound Name: 2,6-Dimethylbiphenyl-4-ol

Cat. No.: B025834

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An experimental protocol for the Suzuki coupling of **2,6-Dimethylbiphenyl-4-ol** is detailed below. Given that phenols are generally unreactive in direct Suzuki-Miyaura couplings due to the poor leaving group nature of the hydroxyl group, this protocol involves a two-step process: activation of the hydroxyl group to a better leaving group (a tosylate), followed by the palladium-catalyzed cross-coupling reaction.^[1] This approach is widely applicable for phenolic substrates.

Application Note: Suzuki-Miyaura Coupling of 2,6-Dimethylbiphenyl-4-ol

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.^{[1][2][3]} This application note provides a detailed protocol for the coupling of **2,6-Dimethylbiphenyl-4-ol** with an arylboronic acid. The protocol is divided into two main stages: the conversion of the phenol to an aryl tosylate, and the subsequent Suzuki-Miyaura coupling reaction.

Step 1: Activation of the Phenolic Hydroxyl Group (Tosylation)

To enable the Suzuki coupling, the hydroxyl group of **2,6-Dimethylbiphenyl-4-ol** is first converted to a tosylate. This transforms the oxygen into a good leaving group for the subsequent palladium-catalyzed reaction.

Step 2: Suzuki-Miyaura Cross-Coupling

The resulting tosylate of **2,6-Dimethylbiphenyl-4-ol** is then reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form the desired biaryl product.^{[2][4]}

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dimethylbiphenyl-4-yl tosylate

Materials:

- **2,6-Dimethylbiphenyl-4-ol**
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve **2,6-Dimethylbiphenyl-4-ol** (1.0 equiv.) in pyridine at 0 °C.
- Slowly add p-toluenesulfonyl chloride (1.1 equiv.) to the solution.

- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane.
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 2,6-Dimethylbiphenyl-4-yl tosylate.

Protocol 2: Suzuki-Miyaura Coupling of 2,6-Dimethylbiphenyl-4-yl tosylate with Phenylboronic Acid

Materials:

- 2,6-Dimethylbiphenyl-4-yl tosylate (1.0 equiv.)
- Phenylboronic acid (1.2 equiv.)
- Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
- SPhos (4 mol%)
- Potassium phosphate (K₃PO₄) (2.0 equiv.)
- Toluene
- Degassed water
- Schlenk flask or sealed reaction vial
- Magnetic stirrer and heating plate
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add 2,6-Dimethylbiphenyl-4-yl tosylate, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[5]
- Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of the tosylate).[5]
- Stir the reaction mixture vigorously and heat to 100 °C.
- Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.[5]
- After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical components and conditions for the Suzuki-Miyaura coupling reaction.

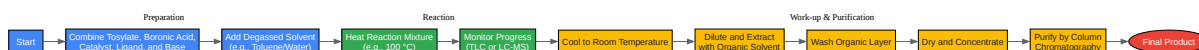
Table 1: Reactants and Stoichiometry

Component	Role	Stoichiometry (equiv.)
2,6-Dimethylbiphenyl-4-yl tosylate	Electrophile	1.0
Arylboronic Acid	Nucleophile	1.1 - 1.5
Palladium Catalyst	Catalyst	0.01 - 0.05 (1-5 mol%)
Ligand	Ligand	0.02 - 0.10 (2-10 mol%)
Base	Activator	2.0 - 3.0
Solvent	Medium	-

Table 2: Common Reagents and Conditions for Suzuki Coupling

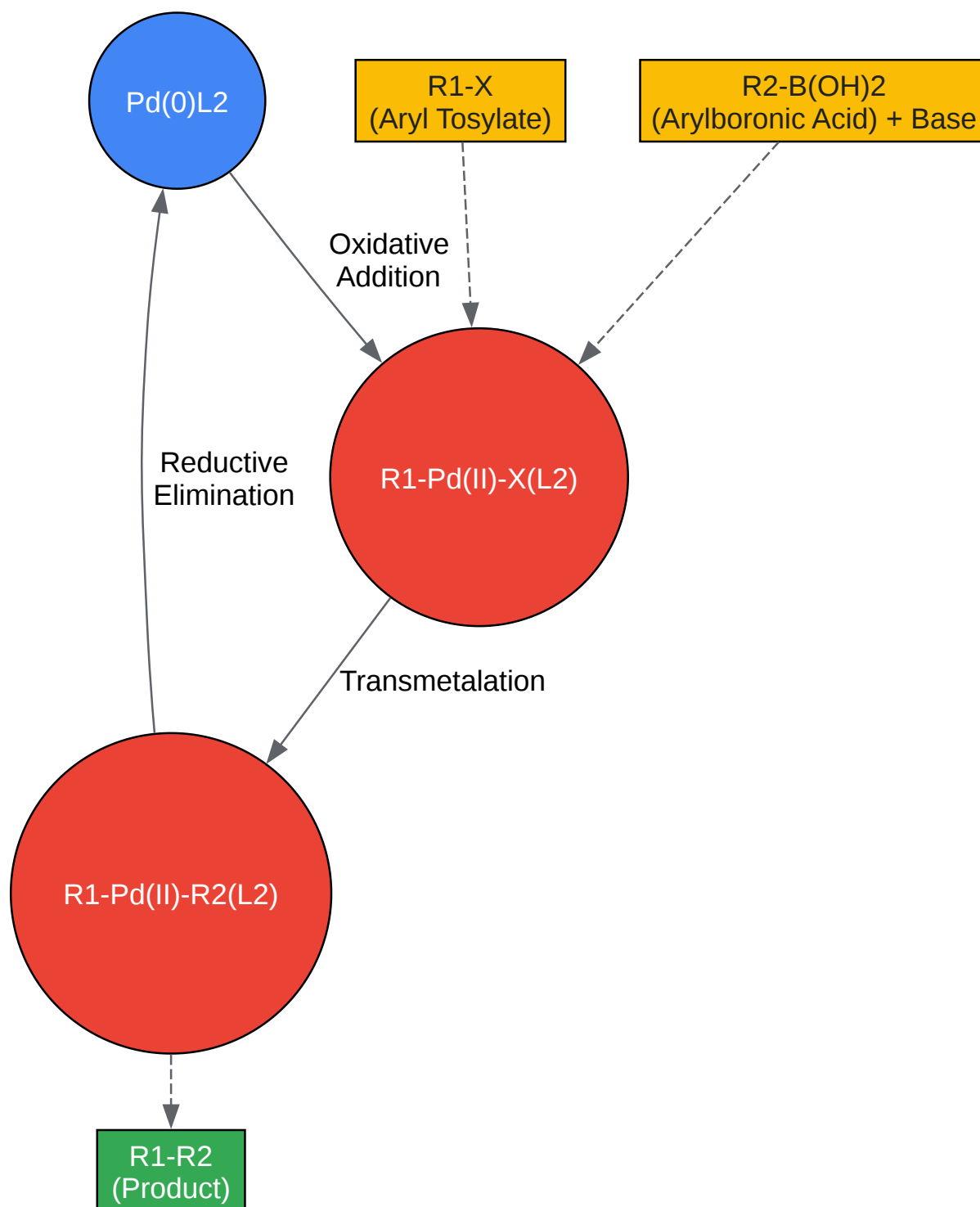
Component	Examples	Typical Conditions
Palladium Catalyst	$\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$, $\text{Pd}_2(\text{dba})_3$	1-5 mol% loading
Ligand	PPh_3 , PCy_3 , SPhos, XPhos	2-10 mol% loading
Base	K_3PO_4 , K_2CO_3 , Cs_2CO_3 , NaOH	2-3 equivalents
Solvent	Toluene/ H_2O , Dioxane/ H_2O , THF, DMF	Typically heated (80-110 °C)
Reaction Time	2 - 24 hours	Monitored by TLC or LC-MS

Visualizations



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Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.



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Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

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